(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of N-5984 involves several steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of the beta3-adrenergic receptor agonist structure . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-5984 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
N-5984 has several scientific research applications, including:
Chemistry: Used as a beta3-adrenergic receptor agonist in various chemical studies.
Biology: Investigated for its effects on beta3-adrenergic receptors in biological systems.
Medicine: Potentially developed as a therapeutic agent for obesity, type 2 diabetes mellitus, and overactive bladder.
Industry: Used in the development of new drugs targeting beta3-adrenergic receptors
Mechanism of Action
N-5984 exerts its effects by selectively binding to and activating the beta3-adrenergic receptor. This activation leads to the stimulation of cyclic adenosine monophosphate (cAMP) production, which in turn activates protein kinase A (PKA). The activation of PKA leads to various downstream effects, including increased lipolysis in adipose tissue and relaxation of the bladder detrusor muscle .
Comparison with Similar Compounds
N-5984 is compared with other beta3-adrenergic receptor agonists such as BRL37344, isoproterenol, and CL-316,243. N-5984 has shown higher selectivity and potency for beta3-adrenergic receptors compared to these compounds. It has a higher affinity for beta3-adrenergic receptors and greater intrinsic activity in cAMP production . This makes N-5984 a more effective and selective agonist for beta3-adrenergic receptors.
Similar Compounds
- BRL37344
- Isoproterenol
- CL-316,243
N-5984 stands out due to its higher selectivity and potency, making it a promising candidate for therapeutic applications targeting beta3-adrenergic receptors .
Properties
CAS No. |
220475-76-3 |
---|---|
Molecular Formula |
C20H22ClNO5 |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid |
InChI |
InChI=1S/C20H22ClNO5/c1-12(22-10-16(23)14-3-2-4-15(21)9-14)7-13-5-6-17-18(8-13)26-11-19(27-17)20(24)25/h2-6,8-9,12,16,19,22-23H,7,10-11H2,1H3,(H,24,25)/t12-,16+,19-/m1/s1 |
InChI Key |
XSOXUIXLUNBLJA-RNRVQEDPSA-N |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)O[C@H](CO2)C(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O |
SMILES |
CC(CC1=CC2=C(C=C1)OC(CO2)C(=O)O)NCC(C3=CC(=CC=C3)Cl)O |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(CO2)C(=O)O)NCC(C3=CC(=CC=C3)Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(2-(R)-((2-(R)-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxylic acid N-5984 N5984 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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